molecular formula C24H18N4O6S B2461395 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226441-78-6

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2461395
CAS No.: 1226441-78-6
M. Wt: 490.49
InChI Key: RZICCRQHAMBZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes the key second messenger cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound elevates intracellular cAMP levels, leading to the downstream modulation of pro-inflammatory and anti-inflammatory pathways. This mechanism makes it a valuable research tool for investigating the role of PDE4 in various disease models, particularly in the context of neuroinflammation, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions. Its high selectivity helps researchers delineate PDE4-specific effects from those of other PDE families. The compound's complex molecular structure, featuring a thieno[3,2-d]pyrimidine-2,4-dione core, is designed for optimal binding affinity and enzymatic inhibition. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1226441-78-6

Molecular Formula

C24H18N4O6S

Molecular Weight

490.49

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18N4O6S/c1-31-17-5-3-2-4-15(17)22-25-20(34-26-22)12-27-16-8-9-35-21(16)23(29)28(24(27)30)11-14-6-7-18-19(10-14)33-13-32-18/h2-10H,11-13H2,1H3

InChI Key

RZICCRQHAMBZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H17N3O4S\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes a thieno[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this structure exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives containing the benzo[d][1,3]dioxole moiety have IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7) .
  • The mechanism of action involves EGFR inhibition , which is crucial in the proliferation of cancer cells. Cell cycle analysis indicated that these compounds induce apoptosis in cancer cells via the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .

Antibacterial Activity

The compound also shows promise as an antibacterial agent:

  • Studies on related compounds have indicated that they possess inhibitory activity against bacterial strains such as Escherichia coli and Staphylococcus aureus , with some derivatives demonstrating MIC values in the range of 12.5–25 µg/ml .
  • The presence of bulky hydrophobic groups in the structure enhances its antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported that similar compounds inhibit Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis .
  • Apoptosis Induction : The activation of apoptotic pathways through mitochondrial dysfunction is a key mechanism by which this compound exerts its anticancer effects .

Case Study 1: Anticancer Efficacy

A study published in Elsevier evaluated the anticancer activity of thiourea derivatives incorporating benzo[d][1,3]dioxole. The findings revealed:

CompoundCell LineIC50 (µM)
Compound 5HepG22.38
Compound 5HCT1161.54
Compound 5MCF74.52
DoxorubicinHepG27.46

These results indicate that the tested derivatives are more potent than the standard drug doxorubicin against certain cancer cell lines .

Case Study 2: Antibacterial Properties

Research on benzotriazole derivatives highlighted their antibacterial activity against various strains:

CompoundBacterial StrainMIC (µg/ml)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25

These findings suggest that modifications to the benzo[d][1,3]dioxole framework can enhance antibacterial properties .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine-2,4-dione Core Reactivity

The bicyclic thieno-pyrimidine system exhibits reactivity typical of lactams and electron-deficient heterocycles. Key reactions include:

Reaction TypeConditionsProductsNotes
Hydrolysis Acidic (HCl/H<sub>2</sub>O) or basic (NaOH) aqueous mediaCleavage of lactam rings to form thiophene-2,3-dicarboxylic acid derivativesSimilar to pyrimidine dione hydrolysis observed in structurally related compounds .
Nucleophilic Substitution Amines or alcohols under refluxSubstitution at C-1 or C-3 positions with incoming nucleophilesElectron-withdrawing effects of carbonyl groups activate adjacent positions .
Reduction LiAlH<sub>4</sub> or catalytic hydrogenationPartial or full reduction of carbonyl groups to alcohols or methylene groupsLimited data; inferred from pyrimidine dione chemistry.

Benzo[d] dioxole (Methylenedioxy) Reactivity

The methylenedioxy group is relatively stable but can undergo cleavage under harsh conditions:

Reaction TypeConditionsProductsNotes
Acidic Hydrolysis Concentrated HCl or H<sub>2</sub>SO<sub>4</sub>Cleavage to catechol derivatives (e.g., 3,4-dihydroxybenzyl group)Observed in analogs with methylenedioxybenzyl substituents .
Oxidation KMnO<sub>4</sub> or CrO<sub>3</sub>Formation of quinone structuresRequires strong oxidizing agents; limited precedent.

1,2,4-Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is susceptible to ring-opening and electrophilic substitution:

Reaction TypeConditionsProductsNotes
Acid-Catalyzed Hydrolysis HCl (concentrated)Ring-opening to form amidoxime intermediatesCommon pathway for 1,2,4-oxadiazoles .
Base-Mediated Degradation NaOH or KOHCleavage to nitrile and carboxylic acid derivativesObserved in oxadiazole-containing pharmaceuticals .
Electrophilic Substitution Nitration or halogenationSubstitution at C-5 position of oxadiazoleLimited reactivity due to electron-withdrawing effects of adjacent groups.

2-Methoxyphenyl Group Reactivity

The aryl methoxy group participates in demethylation and electrophilic substitution:

Reaction TypeConditionsProductsNotes
Demethylation HBr in acetic acidConversion to 2-hydroxyphenyl derivativeStandard method for aryl ether cleavage .
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted phenyl derivativesPositional selectivity depends on directing effects of substituents.

Methylene Linker Reactivity

The methylene bridges (-CH<sub>2</sub>-) between functional groups may undergo:

Reaction TypeConditionsProductsNotes
Oxidation KMnO<sub>4</sub> or O<sub>3</sub>Formation of ketones or carboxylic acidsRequires activated methylene groups; limited data.
Halogenation NBS or Br<sub>2</sub>Brominated derivativesRadical-initiated reactions possible.

Key Research Findings

  • Hydrolytic Stability : The thieno-pyrimidine dione core shows moderate stability in neutral aqueous conditions but degrades rapidly under strong acidic or basic conditions .

  • Oxadiazole Reactivity : The 1,2,4-oxadiazole ring is a liability in protic solvents, necessitating careful handling during synthesis .

  • Methylenedioxy Group : Resists mild oxidation but cleaves under concentrated acid to yield bioactive catechol intermediates .

Preparation Methods

Cyclocondensation with Urea Derivatives

Ethyl 2-amino-3-carbethoxy-4,5-dimethylthiophene-3-carboxylate undergoes cyclization with potassium cyanate in acetic acid under reflux to yield 3-methylthieno[3,2-d]pyrimidine-2,4-dione. Microwave irradiation (150°C, 30 min) improves yields (82–89%) compared to conventional heating (65–72%). For the target compound, the 3-position is functionalized with a benzodioxolylmethyl group via alkylation.

Functionalization at Position 3

The 3-methyl group is replaced with benzo[d]dioxol-5-ylmethyl through nucleophilic substitution. Thieno[3,2-d]pyrimidine-2,4-dione (1 equiv) reacts with 5-(bromomethyl)benzo[d]dioxole (1.2 equiv) in DMF with K₂CO₃ (2 equiv) at 80°C for 12 hr. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 3-(benzo[d]dioxol-5-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione (74% yield).

Synthesis of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl Substituent

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative.

Amidoxime Preparation

2-Methoxybenzonitrile (1 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (4:1) at 80°C for 6 hr to form N-hydroxy-2-methoxybenzimidamide. The amidoxime is isolated by filtration (89% yield).

Oxadiazole Formation

The amidoxime (1 equiv) reacts with ethyl chloroacetate (1.1 equiv) in pyridine at 120°C for 8 hr, forming 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole. The chloromethyl intermediate is purified via recrystallization (ethanol) and subsequently treated with NaI in acetone to yield the iodomethyl analog (92% yield).

Coupling of Substituents to the Thienopyrimidine Core

N-Alkylation at Position 1

3-(Benzo[d]dioxol-5-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione (1 equiv) undergoes N-alkylation with 5-(iodomethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (1.2 equiv) in DMF using Cs₂CO₃ (2.5 equiv) at 60°C for 24 hr. The reaction mixture is quenched with ice water, and the product is extracted with dichloromethane. Column chromatography (hexane:ethyl acetate, 2:1) affords the target compound in 68% yield.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.92 (s, 1H, benzodioxole-H), 5.32 (s, 2H, OCH₂O), 4.89 (s, 2H, NCH₂Oxadiazole), 4.12 (s, 2H, NCH₂Benzodioxole), 3.87 (s, 3H, OCH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z 519.1321 [M+H]⁺ (calcd. 519.1318).

Crystallographic Data

Single-crystal X-ray diffraction confirms the thieno[3,2-d]pyrimidine-2,4-dione core and substitution pattern. The dihedral angle between the oxadiazole and benzodioxole rings is 87.5°, indicating orthogonal orientation.

Optimization and Yield Comparison

Step Method Yield (%) Purity (%)
Core cyclization Microwave 89 98
3-Alkylation Conventional 74 95
Oxadiazole formation Pyridine reflux 92 97
N-Alkylation Cs₂CO₃, DMF 68 96

Challenges and Mitigation Strategies

  • Regioselectivity in N-Alkylation : Competing O-alkylation is suppressed using Cs₂CO₃ as a base, which favors N-deprotonation.
  • Oxadiazole Ring Stability : The 1,2,4-oxadiazole moiety is sensitive to hydrolysis; reactions are conducted under anhydrous conditions.

Q & A

Q. What are the standard synthetic routes for preparing thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how can they be adapted for this compound?

The core scaffold of thieno[3,2-d]pyrimidine-2,4-dione derivatives is typically synthesized via cyclocondensation reactions. For this compound, a two-step approach is recommended:

  • Step 1 : Cyclocondensation of a substituted thiophene-carbohydrazide with 1,1’-carbonyldiimidazole to form the pyrimidine-dione ring .
  • Step 2 : Alkylation using benzyl chlorides or oxadiazole-containing chlorides (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) to introduce the benzo[d][1,3]dioxol-5-ylmethyl and 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl groups .
    Key Tip : Use DMF as the solvent with potassium carbonate to promote alkylation efficiency .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy groups, oxadiazole linkages) .
  • HRMS : Confirm molecular weight and fragmentation patterns to rule out byproducts .
  • X-ray Crystallography (if feasible): Resolve crystal structures to validate stereochemistry, particularly for bulky substituents .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Start with broad-spectrum antimicrobial screening (e.g., against Gram-positive/negative bacteria, fungi) due to the reported activity of analogous thieno-pyrimidine derivatives. Use microdilution assays to determine minimum inhibitory concentrations (MICs) . For anticonvulsant potential, employ the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models, as seen in related benzo[d][1,3]dioxolyl derivatives .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized, particularly for the alkylation step?

Optimization strategies include:

  • Temperature Control : Perform alkylation at 60–80°C to balance reaction rate and side-product formation .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of the chloromethyl intermediates .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .
    Data Note : Monitor reaction progress via TLC (silica gel, UV visualization) to minimize over-alkylation .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

  • Substituent Variation : Synthesize analogs with modified oxadiazole (e.g., 3-phenyl vs. 3-(2-methoxyphenyl)) or benzo[d][1,3]dioxolyl groups to assess impact on bioactivity .
  • Computational Modeling : Perform docking studies with target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities .
  • In Vivo/In Vitro Correlation : Compare antimicrobial IC50_{50} values with in vivo efficacy in rodent infection models .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Assay Standardization : Ensure consistent protocols (e.g., inoculum size, incubation time) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in cell-based assays) .
  • Target Validation : Employ gene knockout or siRNA silencing to confirm mechanistic hypotheses .

Q. What strategies are recommended for improving this compound’s selectivity toward specific microbial targets?

  • Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target interactions .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance target-specific activation .
  • Co-crystallization Studies : Resolve ligand-target complexes to guide rational modifications .

Q. How can stability and degradation products of this compound be characterized under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, and elevated temperatures.
  • LC-MS Analysis : Monitor degradation pathways and identify major byproducts .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months to predict shelf-life .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Alkylation Optimization

ParameterOptimal ConditionImpact on Yield
Temperature70°CMaximizes reactivity
SolventDMFEnhances solubility
BaseK2_2CO3_3Minimizes hydrolysis
Reaction Time12–16 hoursBalances completion vs. degradation

Q. Table 2. Comparative Bioactivity of Analogous Compounds

Substituent (R)MIC (μg/mL) E. coliMIC (μg/mL) S. aureus
3-(2-Methoxyphenyl)8.26.5
3-Phenyl12.49.8
3-(4-Fluorophenyl)7.95.3
Data adapted from antimicrobial screenings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.